2-methoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
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Overview
Description
2-methoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxy group, a morpholine ring, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution. The mixture is stirred under reflux conditions for about an hour, resulting in the formation of the desired compound . The reaction conditions are crucial to ensure the proper formation of the compound, and the resulting solution is left to crystallize over a few days to yield red rod-shaped crystals.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
2-methoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Exhibits good analgesic activity comparable to paracetamol.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Another sulfonamide derivative with potential therapeutic applications.
Uniqueness
2-methoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide stands out due to its unique combination of a methoxy group, morpholine ring, and sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methoxy-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-19-10-13(16)14-11-2-4-12(5-3-11)21(17,18)15-6-8-20-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXFSTBJZINGAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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